molecular formula C10H9BrO B1380560 5-Bromo-6-methyl-1-indanone CAS No. 1273655-83-6

5-Bromo-6-methyl-1-indanone

Cat. No.: B1380560
CAS No.: 1273655-83-6
M. Wt: 225.08 g/mol
InChI Key: HLJKVJLEAGJIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methyl-1-indanone is a chemical compound belonging to the class of 1-indanones. This compound is characterized by a bromine atom at the fifth position and a methyl group at the sixth position on the indanone ring. It is a derivative of indanone, which is known for its diverse biological activities and applications in various fields.

Properties

IUPAC Name

5-bromo-6-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJKVJLEAGJIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-1-indanone typically involves the bromination of 6-methyl-1-indanone. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: this compound can be oxidized to this compound-2-carboxylic acid.

    Reduction: Reduction can yield 5-bromo-6-methyl-1-indanol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methyl-1-indanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1-indanone involves its interaction with specific molecular targets. The bromine atom and the indanone ring structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins.

Comparison with Similar Compounds

    5-Bromo-1-indanone: Similar in structure but lacks the methyl group at the sixth position.

    6-Methyl-1-indanone: Lacks the bromine atom at the fifth position.

    5-Chloro-6-methyl-1-indanone: Similar structure with chlorine instead of bromine.

Uniqueness: 5-Bromo-6-methyl-1-indanone is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and potentially increase its efficacy in various applications.

Biological Activity

5-Bromo-6-methyl-1-indanone is a compound that belongs to the class of 1-indanones, characterized by the presence of a bromine atom at the fifth position and a methyl group at the sixth position of the indanone ring. This compound has garnered attention due to its diverse biological activities, which include antiviral, anticancer, and enzyme modulation properties.

Target and Mode of Action:
this compound exhibits its biological effects primarily through interactions with various biomolecules. Notably, it has been shown to inhibit the replication of Hepatitis C Virus (HCV), suggesting its potential as an antiviral agent. This inhibition likely occurs through interference with viral replication pathways, which is a common mechanism for many antiviral compounds.

Biochemical Pathways:
The compound significantly affects cellular processes by modulating enzyme activities. It interacts with cytochrome P450 enzymes, influencing drug metabolism. The interaction can either inhibit or activate these enzymes, affecting the bioavailability of various drugs. Additionally, it impacts signal transduction pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating gene expression related to cell proliferation and apoptosis.

Antiviral Properties

Research indicates that derivatives of indanone, including this compound, possess antiviral properties. In particular, studies have highlighted their ability to inhibit viral replication in laboratory settings .

Anticancer Activity

The compound exhibits anticancer properties by inducing cell death or inhibiting proliferation in cancer cells. For example, it has been observed to alter gene expression related to apoptosis and cell cycle regulation.

Enzyme Modulation

This compound has been shown to modulate enzyme activities relevant to various biochemical pathways. Its interaction with cholinesterases has been studied for potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFocusFindings
Xu et al. (2017)Synthesis and bioactivityDemonstrated that indanone derivatives exhibit significant inhibition against cholinesterases with IC50 values ranging from 14.8 nM to 18.6 nM .
Li et al. (2017)Antiviral activityFound that certain indanone derivatives effectively inhibit HCV replication in vitro .
BenchChem (2024)Cellular effectsReported alterations in cell proliferation and metabolic activity associated with long-term exposure to this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary depending on dosage. Low doses have shown beneficial effects such as enhanced metabolic activity and increased cell survival rates, while higher doses may lead to cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methyl-1-indanone
Reactant of Route 2
5-Bromo-6-methyl-1-indanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.